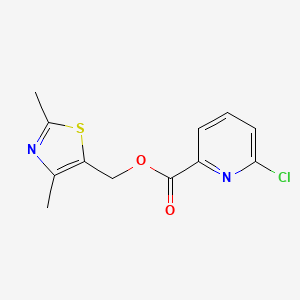

(2,4-Dimethyl-1,3-thiazol-5-YL)methyl 6-chloropyridine-2-carboxylate

Description

Properties

IUPAC Name |

(2,4-dimethyl-1,3-thiazol-5-yl)methyl 6-chloropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2S/c1-7-10(18-8(2)14-7)6-17-12(16)9-4-3-5-11(13)15-9/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBIOEJDLTMWMQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)COC(=O)C2=NC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. The specific targets would depend on the particular biological activity exhibited by this compound.

Mode of Action

Thiazole derivatives are known to interact with various targets to induce their biological effects. The specific mode of action would depend on the compound’s primary targets and the nature of its interaction with these targets.

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected. The downstream effects would depend on the specific pathways involved.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the compound’s bioavailability.

Result of Action

Given the diverse biological activities of thiazole derivatives, it can be inferred that the compound could potentially have a wide range of molecular and cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (2,4-Dimethyl-1,3-thiazol-5-YL)methyl 6-chloropyridine-2-carboxylate. For instance, the solubility of the compound in various solvents could affect its distribution and bioavailability. Additionally, the compound’s stability could be influenced by factors such as temperature and pH.

Biological Activity

The compound (2,4-Dimethyl-1,3-thiazol-5-YL)methyl 6-chloropyridine-2-carboxylate has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- IUPAC Name : (2,4-Dimethyl-1,3-thiazol-5-YL)methyl 6-chloropyridine-2-carboxylate

- Molecular Formula : C12H12ClN2O2S

- Molecular Weight : 284.75 g/mol

Antimicrobial Activity

Research indicates that derivatives of thiazoles and pyridines exhibit significant antimicrobial properties. In a study assessing the antimicrobial efficacy of various thiazole derivatives, compounds similar to (2,4-Dimethyl-1,3-thiazol-5-YL)methyl 6-chloropyridine-2-carboxylate showed promising results against a range of pathogens, including bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.046 to 3.11 μM against MRSA and other resistant strains .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. In vitro studies demonstrated that it inhibits cell proliferation in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) was determined to be approximately 10 μM for certain cancer cell lines, indicating moderate potency .

A detailed analysis of the compound's mechanism revealed that it induces apoptosis in cancer cells by activating caspase pathways and inhibiting key survival signals such as Bcl-2 .

The biological activity of (2,4-Dimethyl-1,3-thiazol-5-YL)methyl 6-chloropyridine-2-carboxylate is attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymes : The compound has been shown to inhibit enzymes involved in metabolic pathways critical for cancer cell survival.

- Receptor Modulation : It modulates the activity of certain receptors involved in cell signaling pathways that regulate growth and apoptosis.

Study 1: Antimicrobial Efficacy

In a recent study published in Drug Target Insights, researchers synthesized various thiazole derivatives and tested their antimicrobial properties. The study found that the compound exhibited significant activity against Gram-positive bacteria with an MIC comparable to standard antibiotics .

Study 2: Anticancer Activity

A study conducted on human lung cancer cells demonstrated that treatment with (2,4-Dimethyl-1,3-thiazol-5-YL)methyl 6-chloropyridine-2-carboxylate resulted in a marked decrease in cell viability. Flow cytometry analysis confirmed that the compound induced apoptosis through mitochondrial pathways .

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of thiazole and pyridine compounds exhibit significant antimicrobial activity. For instance, studies have shown that thiazole derivatives demonstrate efficacy against various bacterial strains. The incorporation of the thiazole moiety into the structure of (2,4-Dimethyl-1,3-thiazol-5-YL)methyl 6-chloropyridine-2-carboxylate enhances its potential as an antimicrobial agent. A study reported that thiazole derivatives showed moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects on cancer cell lines, including those from breast and colon cancers. The mechanism of action appears to involve apoptosis induction in cancer cells . The structural characteristics provided by the thiazole and pyridine rings contribute to the compound's ability to interact with biological targets involved in cancer progression.

Pesticidal Activity

The thiazole and pyridine frameworks are known for their pesticidal properties. Research has shown that compounds similar to (2,4-Dimethyl-1,3-thiazol-5-YL)methyl 6-chloropyridine-2-carboxylate can act as herbicides or insecticides. A patent describes a novel formulation that includes this compound as an active ingredient for controlling pests in crops . The compound's efficacy against specific pests can be attributed to its ability to disrupt biological processes within the target organisms.

Synthesis of Functional Materials

The unique chemical structure of (2,4-Dimethyl-1,3-thiazol-5-YL)methyl 6-chloropyridine-2-carboxylate allows for its use in synthesizing functional materials. Its derivatives have been explored for use in organic electronics and photonic devices due to their electronic properties. The synthesis of polymers incorporating this compound has shown promising results in enhancing conductivity and stability .

Case Studies

Q & A

Q. What in silico tools prioritize structural analogs for SAR studies?

- Methodological Answer : Virtual libraries generated via combinatorial substitution (e.g., halogens at pyridine’s 4-position) are filtered by Lipinski’s rules and synthetic feasibility (SYLVIA scoring). QSAR models trained on kinase inhibition data predict activity cliffs. Synthetic routes are prioritized using retrosynthetic software (e.g., ChemAxon) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.